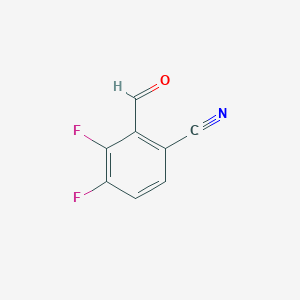

3,4-Difluoro-2-formylbenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Difluoro-2-formylbenzonitrile is a chemical compound with the CAS Number: 1190369-37-9 . It has a molecular weight of 167.11 and its IUPAC name is 3,4-difluoro-2-formylbenzonitrile . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 3,4-Difluoro-2-formylbenzonitrile is 1S/C8H3F2NO/c9-7-2-1-5 (3-11)6 (4-12)8 (7)10/h1-2,4H . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

3,4-Difluoro-2-formylbenzonitrile is a solid compound . It has a molecular weight of 167.11 .Aplicaciones Científicas De Investigación

Chemical Synthesis

3,4-Difluoro-2-formylbenzonitrile is a significant intermediate in the synthesis of selective herbicides like cyhalofop butyl. It can be synthesized from 3,4-dichlorobenzoyl chloride through processes like amidation, dehydration, and fluorination, which have potential for industrial application (Cheng Zhi-ming, 2006).

Medicinal Chemistry

In medicinal chemistry, 3,4-difluoro-2-formylbenzonitrile plays a role in the synthesis of various pharmaceutical compounds. For example, its reactions with dimethyloxosulfonium methylide lead to the formation of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones, compounds with potential medicinal applications (K. Kobayashi et al., 2010).

Fluorination Techniques

The compound's preparation through halogen-exchange fluorination techniques is another area of interest. This process, involving the reaction between 3,4-dichlorobenzonitrile and potassium fluoride, demonstrates the versatility of 3,4-difluoro-2-formylbenzonitrile in organic synthesis (H. Suzuki & Y. Kimura, 1991).

Material Science

In the field of material science, derivatives of 3,4-difluoro-2-formylbenzonitrile are used in the development of indicators for imaging in cancer research, as demonstrated in a study where a derivative was applied for detecting Pd2+ in human breast cancer cells (Abhijit Ghosh et al., 2015).

Photovoltaic Applications

Additionally, the compound finds application in the photovoltaic industry. For instance, a study explored the use of a perfluorinated compound derived from 3,4-difluoro-2-formylbenzonitrile as an additive in polymer solar cells, enhancing their power conversion efficiency (Seonju Jeong et al., 2011).

Polymer Chemistry

In polymer chemistry, the synthesis of poly(benzonitrile ether)s based on 1,1,1-Tris(4-hydroxyphenyl)ethane and isomeric difluorobenzonitriles, including 3,4-difluoro-2-formylbenzonitrile, highlights its role in creating new polymeric materials (H. Kricheldorf et al., 2005).

Organic Chemistry and Radiochemistry

Further, it is utilized in organic chemistry for fluorination reactions, as shown in the synthesis of difluoro(trimethylsilyl)acetonitrile (M. Kosobokov et al., 2012), and in radiochemistry for the production of 18F-labelled compounds via nitrile oxide cycloadditions (B. Zlatopolskiy et al., 2012).

Crystal Engineering

In crystal engineering, its fluorinated derivatives are studied for their intermolecular interactions and potential in forming co-crystals, providing insights into the structural properties of these compounds (Raúl Mariaca et al., 2006).

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function or activity .

Biochemical Pathways

The compound could potentially influence a variety of pathways depending on its targets .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 3,4-Difluoro-2-formylbenzonitrile’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4-Difluoro-2-formylbenzonitrile. Factors such as temperature, pH, and the presence of other molecules could potentially affect how the compound interacts with its targets .

Propiedades

IUPAC Name |

3,4-difluoro-2-formylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-2-1-5(3-11)6(4-12)8(7)10/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKCBGMGUGKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)C=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2706179.png)

![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2706184.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2706185.png)

![2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2706191.png)

![2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2706196.png)

![N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2706198.png)

![4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde](/img/structure/B2706199.png)